Unique 3‑Amino‑1‑acetic Acid Substitution Pattern vs. Memantine and Amantadine
Memantine (1‑amino‑3,5‑dimethyladamantane) and amantadine (1‑aminoadamantane) are well‑characterized NMDA receptor antagonists with Ki values of 0.54 ± 0.23 µM and 10.5 ± 6.1 µM, respectively, determined by displacement of [³H]MK‑801 in human postmortem brain tissue [1]. 2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride differs fundamentally by bearing an amino group at the 3‑position and a carboxylic acid side chain at the 1‑position. SAR studies on amino‑adamantanes demonstrate that modifications at the 1‑position or the amino terminus can reduce NMDA receptor binding to as little as 1/20 of memantine's activity [2]. The unique substitution pattern of this compound may therefore confer a distinct pharmacological profile, although direct comparative binding data are not yet available.
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | Memantine Ki = 0.54 ± 0.23 µM; Amantadine Ki = 10.5 ± 6.1 µM |
| Quantified Difference | Structural substitution pattern distinct from comparators; activity inferred from class SAR |
| Conditions | [³H]MK‑801 displacement in human postmortem brain tissue |
Why This Matters
Researchers requiring precise control over NMDA receptor modulation cannot substitute memantine or amantadine for this compound without risking unpredictable binding kinetics and functional outcomes.
- [1] Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study. Eur J Pharmacol. 1991;199(1):81-84. View Source
- [2] Hamana H, et al. Synthesis and mechanism of action of memantine derivatives as NMDA receptor antagonists. KAKENHI Project 18590104, 2006 Fiscal Year Annual Research Report. View Source
